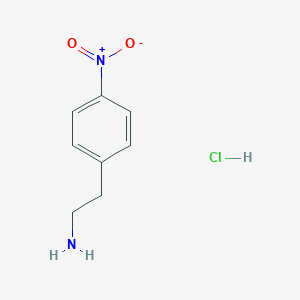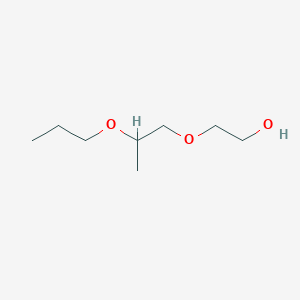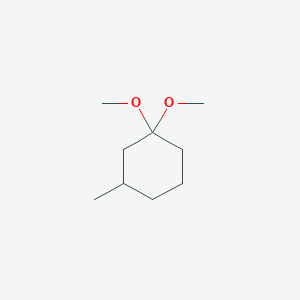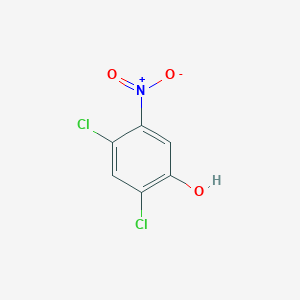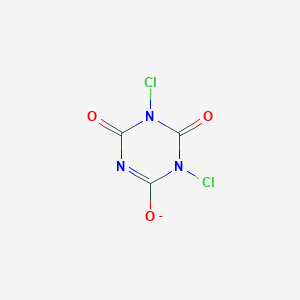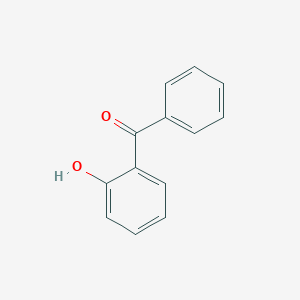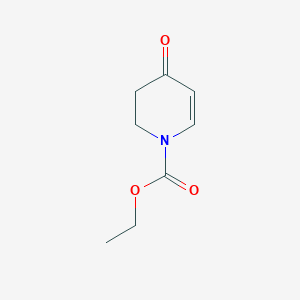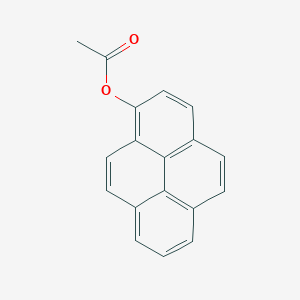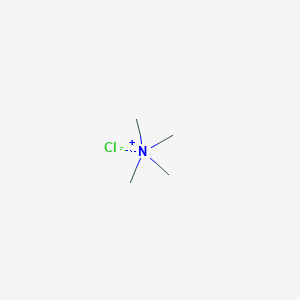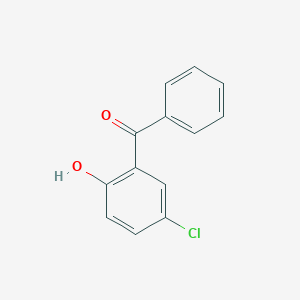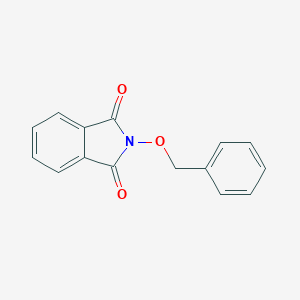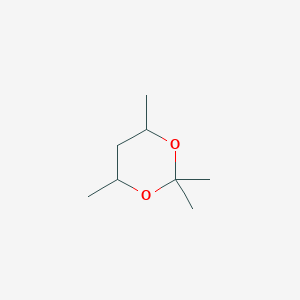
2,2,4,6-Tetramethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6-Tetramethyl-1,3-dioxane is a cyclic ether compound that has been widely used in scientific research applications. Its unique chemical structure has made it an important tool for various laboratory experiments.
Wirkmechanismus
The mechanism of action of 2,2,4,6-Tetramethyl-1,3-dioxane is not well understood. However, it is believed that its unique chemical structure allows it to act as a good solvent for organic compounds, particularly for hydrophobic compounds. It is also believed that its cyclic structure allows it to stabilize radical reactions.
Biochemische Und Physiologische Effekte
2,2,4,6-Tetramethyl-1,3-dioxane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe solvent for organic compounds. It has low toxicity and is not known to cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,4,6-Tetramethyl-1,3-dioxane in laboratory experiments include its ability to dissolve hydrophobic compounds, its stability in radical reactions, and its low toxicity. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the use of 2,2,4,6-Tetramethyl-1,3-dioxane in scientific research. One direction is the development of new synthesis methods that are more cost-effective and easier to perform. Another direction is the study of its mechanism of action and its potential use in other chemical reactions. Additionally, its use as a solvent for drug discovery and development is an area of interest for future research. Overall, 2,2,4,6-Tetramethyl-1,3-dioxane has the potential to be an important tool for various scientific research applications.
Synthesemethoden
The synthesis of 2,2,4,6-Tetramethyl-1,3-dioxane can be achieved through several methods. One common method is the reaction of tetramethyl orthosilicate with ethylene glycol in the presence of a strong acid catalyst. Another method involves the reaction of tetramethyl orthosilicate with ethylene oxide in the presence of a Lewis acid catalyst. Both methods produce high yields of 2,2,4,6-Tetramethyl-1,3-dioxane.
Wissenschaftliche Forschungsanwendungen
2,2,4,6-Tetramethyl-1,3-dioxane has been widely used in scientific research applications. Its unique chemical properties make it an important tool for various laboratory experiments. It is commonly used as a solvent for organic compounds, particularly for the dissolution of hydrophobic compounds. It is also used as a reaction medium for various chemical reactions. Additionally, it is used as a stabilizer for radical reactions and as a protecting group for alcohols and amines.
Eigenschaften
CAS-Nummer |
17227-17-7 |
|---|---|
Produktname |
2,2,4,6-Tetramethyl-1,3-dioxane |
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2,2,4,6-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-6-5-7(2)10-8(3,4)9-6/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
GPKRWHGIASNHBE-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)(C)C)C |
Kanonische SMILES |
CC1CC(OC(O1)(C)C)C |
Andere CAS-Nummern |
20268-00-2 |
Synonyme |
2,2,4,6-tetramethyl-1,3-dioxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



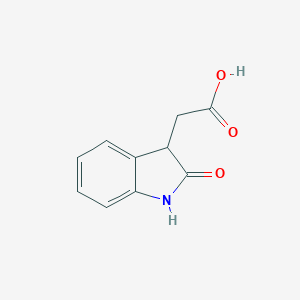
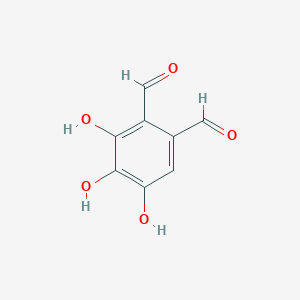
![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)
